molecular formula C6H3BrClNO2 B186772 5-Bromo-6-chloronicotinic acid CAS No. 29241-62-1

5-Bromo-6-chloronicotinic acid

Cat. No. B186772
CAS RN: 29241-62-1
M. Wt: 236.45 g/mol
InChI Key: DXEUARPQHJXMII-UHFFFAOYSA-N
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Description

5-Bromo-6-chloronicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to yellow powder or crystals .


Synthesis Analysis

A series of N-phenylamides of 5-bromo 6-chloronicotinic acid were synthesized by treatment of their freshly prepared acid chlorides with the appropriately ring-substituted anilines . Thirty new compounds were prepared, and their structures were ascertained by elemental analyses and spectroscopic techniques .


Molecular Structure Analysis

The molecular weight of 5-Bromo-6-chloronicotinic acid is 236.45 . The IUPAC name is 5-bromo-6-chloronicotinic acid . The InChI code is 1S/C6H3BrClNO2/c7-4-1-3 (6 (10)11)2-9-5 (4)8/h1-2H, (H,10,11) .


Chemical Reactions Analysis

5-Bromo-6-chloronicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Physical And Chemical Properties Analysis

5-Bromo-6-chloronicotinic acid is a white to cream or pale brown powder . and a molecular weight of 236.45 . The storage temperature is room temperature .

Scientific Research Applications

  • Synthesis of N-Phenylamides : 5-Bromo-6-chloronicotinic acid has been used in synthesizing a range of N-phenylamides. These compounds were created by treating the acid chlorides of 5-Bromo-6-chloronicotinic acid with anilines and have potential applications in various fields due to their structural and electronic properties (Setliff & Caldwell, 1991).

  • Electrocatalytic Synthesis : This compound has been investigated for the electrocatalytic synthesis of 6-aminonicotinic acid, a process involving electrochemical reduction in the presence of CO2. This synthesis is significant for developing eco-friendly and efficient methods for producing valuable chemical compounds (Gennaro et al., 2004).

  • Preparation of Substituted Phenyl Esters : Research has explored the preparation of substituted phenyl esters of 5-Bromo-6-chloronicotinic acid for potential agricultural applications. These studies are crucial for developing new chemicals that might serve as herbicides, fungicides, or other agricultural agents (Setliff et al., 1991).

  • Study on Molecular Structure : Studies on 6-chloronicotinic acid, a related compound, have focused on its molecular structure, infrared, and Raman spectra. These findings are essential for understanding the fundamental properties of such compounds, which can be critical in various chemical and pharmaceutical applications (Karabacak & Kurt, 2008).

  • Analysis of Solid-Liquid Equilibrium Behavior : Investigations have been conducted on the solid-liquid equilibrium behavior of 6-chloronicotinic acid in various solvents, providing valuable insights into the solubility and interaction properties of such compounds. This research is crucial for optimizing industrial processes involving these chemicals (Guo et al., 2021).

  • Development of Bifunctional Chelators for Technetium : The compound has also been studied for its potential in developing bifunctional chelators for technetium, which is significant in radiopharmaceutical applications (Meszaros et al., 2011).

Safety And Hazards

5-Bromo-6-chloronicotinic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-6-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEUARPQHJXMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301311
Record name 5-bromo-6-chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloronicotinic acid

CAS RN

29241-62-1
Record name 29241-62-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-6-chloronicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-chloropyridine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

3-Bromo-2-chloro-5-methylpyridine (30 g) in water (650 ml) containing potassium permanganate (60 g) was stirred and heated under reflux for 3 hours. Further potassium permanganate (20 g) was then added and the mixture heated and stirred for another 21/2 hours. The mixture was steam-distilled to remove unchanged starting material, and then filtered while hot. The residue was washed with hot water. The filtrate and washings were cooled and acidified with concentrated hydrochloric acid. The solid which separated was extracted with ether. The ether extract was dried and evaporated to give 3-bromo-2-chloropyridine-5-carboxylic acid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
FL Setliff, JZ Caldwell - Journal of the Arkansas Academy of …, 1991 - scholarworks.uark.edu
… Aseries ofN-phenylamides of 5-bromo 6-chloronicotinic acid and 5-bromo-2-chloronicotinic acid were synthesized by treatment of their freshly prepared acid chlorides withthe …
Number of citations: 5 scholarworks.uark.edu
AR LittleRock - 75th ANNIVERSARY, 1991 - scholarworks.uark.edu
… Aseries ofN-phenylamides of 5-bromo 6-chloronicotinic acid and 5-bromo-2-chloronicotinic acid were synthesized by treatment of their freshly prepared acid chlorides withthe …
Number of citations: 3 scholarworks.uark.edu
FL Setliff, JZ Caldwell - Journal of the Arkansas Academy of …, 1992 - scholarworks.uark.edu
Erratum: Preparation of a Series o fN-Phenylamides of 5-Bromo-6-Chloronicotinic Acid … Erratum: Preparation of a Series o fN-Phenylamides of 5-Bromo-6-Chloronicotinic Acid … (1992) …
Number of citations: 3 scholarworks.uark.edu
FL Setliff, MM Muguluma… - Journal of the Arkansas …, 1991 - scholarworks.uark.edu
… Substituted phenyl esters of5-bromo-2-chloronicotinic acid and 5 bromo 6-chloronicotinic acid were prepared. The acids were first converted to their respective acid chlorides using …
Number of citations: 3 scholarworks.uark.edu
F SETUFF, M MUGULUMA, JZ CALDWELL - 75th ANNIVERSARY, 1991 - core.ac.uk
… Substituted phenyl esters of5-bromo-2-chloronicotinic acid and 5 bromo 6-chloronicotinic acid were prepared. The acids were first converted to their respective acid chlorides using …
Number of citations: 3 core.ac.uk
CL Fossler, FL Setliff… - Journal of the Arkansas …, 1998 - scholarworks.uark.edu
… For example, the esterification of 5-bromo-6-chloronicotinic acid resulted in the formation of methyl 5-bromo-6-methoxynicotinate instead of methyl 5-bromo-6-chloronicotinate. …
Number of citations: 3 scholarworks.uark.edu
I IELECTEII - 1968 - apps.dtic.mil
… of the necessary single crystal diffraction patterns, and the establishment of the space group symmetry for crystals of 5,6-dibromonicotinic acid, and 5-bromo-6-chloronicotinic acid …
Number of citations: 0 apps.dtic.mil
AR LittleRock - Proceedings Arkansas Academy of Science, 1992 - scholarworks.uark.edu
… Most recently we reported the preparation and characterization of a series ofsubstituted anilides ofS-bromo-2chloronicotinic acid and 5-bromo-6-chloronicotinic acid (Setliff and Caldwell…
Number of citations: 2 scholarworks.uark.edu
JM Jethmalani, AG Camp, NG Soman… - … Section C: Crystal …, 1996 - scripts.iucr.org
… Substituted 5-bromo- 6-chloronicotinic acid derivatives (Setliff & Caldwell, 1991) have proven to show activity towards the apple scab fungus and fall army worm. Based on the promise …
Number of citations: 3 scripts.iucr.org
FL Setliff, NG Soman - Journal of the Arkansas Academy of …, 1992 - scholarworks.uark.edu
… Most recently we reported the preparation and characterization of a series ofsubstituted anilides ofS-bromo-2chloronicotinic acid and 5-bromo-6-chloronicotinic acid (Setliff and Caldwell…
Number of citations: 6 scholarworks.uark.edu

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